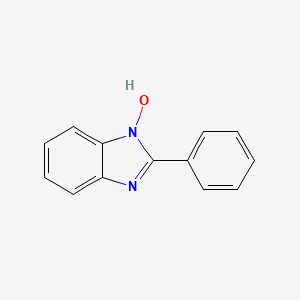

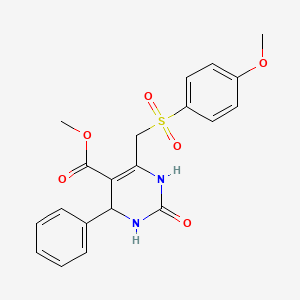

4-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" is a derivative of the benzothiadiazine class, which includes various biologically active molecules. These compounds have been studied for their potential applications in medicine and industry due to their diverse pharmacological properties.

Synthesis Analysis

The synthesis of benzothiadiazine derivatives often involves the cyclization of precursor molecules. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiadiazoles has been achieved through modifications to the Jacobsen cyclization process, allowing the production of pure target compounds with potent cytotoxic properties . Similarly, the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides, which are closely related to the compound , has been reported through ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions .

Molecular Structure Analysis

The molecular structure of benzothiadiazine derivatives is characterized by the presence of a thiadiazine ring, which can be substituted at various positions to alter the compound's properties. X-ray diffraction analysis has been used to determine the molecular structures of these compounds, revealing the presence of stabilizing interactions such as hydrogen bonds .

Chemical Reactions Analysis

Benzothiadiazine derivatives can undergo various chemical reactions, including cyclization and substitution, to form new compounds with different properties. For example, the preparation of 4-(2H-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)-2,6-bis(1,1-dimethylethyl)phenols involves cyclization and has been studied for free radical scavenging activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of fluorine atoms and other substituents can significantly affect these properties, as seen in the synthesis of 3-alkylamino-7-halo-4H-1,2,4-benzothiadiazine 1,1-dioxides, which exhibit tissue-selective activity . The presence of fluorine can also enhance the pharmacokinetic behavior and metabolic stability of these compounds .

Relevant Case Studies

Case studies involving benzothiadiazine derivatives have demonstrated their potential in various applications. For instance, fluorinated 2-(4-aminophenyl)benzothiadiazoles have shown selective cytotoxicity against certain cancer cell lines . Additionally, certain derivatives have been identified as cognitive enhancers acting through potentiation of AMPA receptors, with promising results in in vitro and in vivo studies .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Compounds related to 4-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide have been synthesized to explore their unique heterocyclic structures and potential applications. For instance, the synthesis and structure of a 1,2,5,7-benzothiatriazonine, achieved through reactions involving dimethylamino azirines and benzothiadiazin derivatives, demonstrate the complex reactions and structural configurations possible with benzothiadiazin compounds. This research provides foundational knowledge for the synthesis of complex molecules and their potential applications in materials science and pharmaceuticals (Schläpfer-Dähler et al., 1984).

Photophysical Properties and Applications

The study of related compounds, such as 1,4-dimethylbenzo[c]phenanthrene and its metabolites, reveals the impact of methyl groups on the nonplanarity and helicity of the molecules. These properties significantly influence the photophysical behavior, which is crucial for applications in organic electronics, photonics, and as fluorescent markers in biological research. Understanding these properties aids in the design of new materials with tailored optical and electronic properties (Lakshman et al., 2000).

Chemical Reactivity and Mechanistic Insights

Research on the reactivity and mechanisms of related benzothiadiazin compounds provides insights into their potential applications in synthetic chemistry. For example, the chlorination of heterocyclic sulfonhydrazones, including benzothiadiazine derivatives, explores the reactivity patterns and product formation, which are essential for developing new synthetic routes and compounds with potential applications in drug development and materials science (King et al., 1971).

Propriétés

IUPAC Name |

4-[(2,5-dimethylphenyl)methyl]-2-(4-fluorophenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O3S/c1-15-7-8-16(2)17(13-15)14-24-20-5-3-4-6-21(20)29(27,28)25(22(24)26)19-11-9-18(23)10-12-19/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHGIKSXDUILIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Methylbenzofuran-2-yl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549039.png)

![6-Methyl-2-[[1-(2-phenylbutanoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2549047.png)

![4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2549049.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2549057.png)